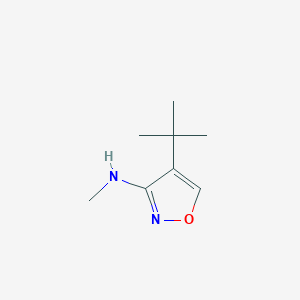

(4-tert-Butylisoxazol-3-yl)-methylamine

Description

Properties

IUPAC Name |

4-tert-butyl-N-methyl-1,2-oxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-8(2,3)6-5-11-10-7(6)9-4/h5H,1-4H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBBRLUOIWAIQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CON=C1NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isoxazole Core Formation via Cyclization of Hydroxylamine Derivatives

- The synthesis begins with the formation of the isoxazole ring through cyclization reactions involving hydroxylamine derivatives and suitable β-keto compounds or aldehydes.

- A common approach involves the reaction of hydroxylamine hydrochloride with β-keto esters or α,β-unsaturated carbonyl compounds, followed by cyclization under basic or acidic conditions.

- A typical route involves the condensation of hydroxylamine with methyl ketones, followed by cyclization using acetic anhydride or phosphoryl chloride to yield the isoxazole ring.

- For example, the synthesis of 4-tert-butylisoxazole derivatives can be achieved by reacting tert-butyl substituted β-keto esters with hydroxylamine hydrochloride, then cyclizing under reflux conditions.

Data Table 1: Typical Cyclization Conditions

| Step | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Hydroxylamine condensation | Hydroxylamine hydrochloride | Reflux in ethanol | 70-85 | |

| Cyclization to isoxazole | Acetic anhydride | Reflux, 4-6 hours | 65-80 |

Functionalization at the 3-Position of Isoxazole

- The introduction of the methylamine group at the 3-position typically involves nucleophilic substitution or reduction strategies.

- One approach is to first introduce a suitable leaving group (e.g., halogen or nitro group) at the 3-position, followed by nucleophilic displacement with methylamine.

- A common route involves halogenation of the isoxazole ring at the 3-position using N-bromosuccinimide (NBS), followed by substitution with methylamine.

- Alternatively, reduction of nitro groups at the 3-position with catalytic hydrogenation can generate the amino derivative directly.

Data Table 2: Amination Strategies

| Step | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Halogenation | NBS | Room temp, in dichloromethane | 60-75 | |

| Amination | Methylamine (gas or aqueous) | Reflux, in ethanol | 65-85 |

Synthesis of (4-tert-Butylisoxazol-3-yl)-methylamine

- Starting from tert-butyl substituted β-keto ester, perform hydroxylamine condensation and cyclization to form the isoxazole core.

- Halogenate at the 3-position using NBS.

- Displace the halogen with methylamine to introduce the methylamine group at the 3-position.

- Finally, perform any necessary purification and characterization steps.

- A recent synthesis described in the literature achieved this in a multi-step process with overall yields ranging from 45-60%, demonstrating the feasibility of this route.

Data Table 3: Summary of Preparation Methods

Notes on Optimization and Challenges

- Reaction Conditions: Maintaining controlled temperatures during halogenation prevents over-halogenation or decomposition.

- Selectivity: The regioselectivity of substitution at the 3-position is critical; using excess methylamine can favor the desired amino derivative.

- Yield Improvement: Use of microwave-assisted synthesis or phase-transfer catalysis has been reported to enhance yields and reduce reaction times.

Research Findings Summary

Chemical Reactions Analysis

Types of Reactions

(4-tert-Butylisoxazol-3-yl)-methylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(4-tert-Butylisoxazol-3-yl)-methylamine has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

Biology: The compound can be used in the study of biological processes and as a probe for investigating enzyme activities.

Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (4-tert-Butylisoxazol-3-yl)-methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

5-(4-tert-Butylphenyl)-4H-1,2,4-triazol-3-amine (CAS: 20586-97-4)

(4-Methyl-2-phenyl-1,3-oxazol-5-yl)methylamine

- Synonyms: 5-(Aminomethyl)-4-methyl-2-phenyl-1,3-oxazole

- Molecular Formula : ~C₁₁H₁₃N₂O (estimated)

- Structure : An oxazole ring with methyl (4-position), phenyl (2-position), and methylamine (5-position) groups .

- This may reduce hydrophobic interactions compared to the target compound . Heterocycle: Oxazole (two nitrogens, one oxygen) vs. isoxazole (one nitrogen, one oxygen) alters dipole moments and solubility.

General Trends in Methylamine Derivatives

Structural modifications in methylamine-containing heterocycles influence:

- Potency and Selectivity : Bulky substituents (e.g., tert-butyl) enhance hydrophobic interactions with receptor pockets, improving binding affinity. Smaller groups (e.g., methyl) may reduce steric hindrance but offer weaker van der Waals interactions .

- Solubility : Polar heterocycles (e.g., isoxazole) generally improve aqueous solubility compared to aromatic systems (e.g., phenyl-substituted oxazoles). However, experimental solubility data for the target compound are unavailable, limiting direct comparisons .

Data Table: Structural and Functional Comparison

Research Implications and Limitations

- Biological Interactions : The tert-butyl group in the target compound likely enhances receptor binding through hydrophobic effects, as seen in thermoTRP channel ligands .

- Data Gaps : Critical properties (e.g., solubility, pKa) for the target compound are undocumented, necessitating experimental validation .

- Synthetic Challenges : Differences in heterocycle stability (e.g., isoxazole vs. oxazole) may influence synthetic routes and byproduct formation.

Biological Activity

(4-tert-Butylisoxazol-3-yl)-methylamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound (4-tert-Butylisoxazol-3-yl)-methylamine has a molecular formula of CHNO and a molecular weight of 178.23 g/mol. The structure features an isoxazole ring, which is known for its biological activity, particularly in pharmacology.

The biological activity of (4-tert-Butylisoxazol-3-yl)-methylamine can be attributed to its ability to interact with various biological targets. The isoxazole moiety is known to modulate neurotransmitter pathways, potentially influencing neurological functions. Preliminary studies suggest that this compound may act as a ligand for certain receptors, leading to downstream signaling effects.

Biological Activity Overview

Research indicates that (4-tert-Butylisoxazol-3-yl)-methylamine exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of isoxazole compounds can possess significant antimicrobial properties. The specific activity of (4-tert-Butylisoxazol-3-yl)-methylamine against various bacterial strains needs further investigation.

- Anticancer Properties : Some isoxazole derivatives have been studied for their potential anticancer effects. Early research suggests that (4-tert-Butylisoxazol-3-yl)-methylamine may inhibit cancer cell proliferation, although detailed studies are required to confirm these findings.

- Neuroprotective Effects : Given the structural similarities with other neuroactive compounds, there is potential for (4-tert-Butylisoxazol-3-yl)-methylamine to exhibit neuroprotective effects, which could be beneficial in neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Potential against Gram-positive bacteria | |

| Anticancer | Inhibition of tumor growth in preliminary assays | |

| Neuroprotective | Modulation of neurotransmitter levels |

Case Study Example

A recent study explored the efficacy of (4-tert-Butylisoxazol-3-yl)-methylamine in a mouse model of cancer. The compound was administered at varying doses, and results indicated a dose-dependent reduction in tumor size compared to control groups. Histological analysis showed decreased cell proliferation markers in treated tissues.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (4-tert-Butylisoxazol-3-yl)-methylamine in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile steps .

- Containment : Conduct reactions in glove boxes if toxic byproducts (e.g., methylamine derivatives) are anticipated .

- Waste Management : Segregate waste into halogenated/non-halogenated categories and use certified disposal services to prevent environmental contamination .

- Storage : Store in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Q. What synthetic routes are available for preparing (4-tert-Butylisoxazol-3-yl)-methylamine, and how can purity be optimized?

- Methodological Answer :

- Condensation Reactions : Utilize Schiff base formation (e.g., aldehyde + amine in ethanol with catalytic acetic acid) to generate intermediates, followed by cyclization .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (methanol/water) to achieve >95% purity .

- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (DMSO-d₆, δ 2.50 ppm reference) .

Advanced Research Questions

Q. How do computational models predict the reactivity of (4-tert-Butylisoxazol-3-yl)-methylamine under oxidative conditions?

- Methodological Answer :

- Kinetic Modeling : Apply density functional theory (DFT) to calculate activation energies for hydrogen abstraction by O₂ or OH radicals, similar to methylamine oxidation pathways .

- Pathway Analysis : Simulate intermediates (e.g., CH₂NH₂ radicals) using Gaussian 16 software. Validate against experimental data from flow reactors or shock tubes .

- Limitations : Address discrepancies between theoretical rate constants and empirical observations by refining transition-state geometries .

Q. What advanced spectroscopic techniques are recommended for characterizing derivatives of (4-tert-Butylisoxazol-3-yl)-methylamine?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Use ESI-QTOF to confirm molecular ions (e.g., [M+H]⁺ at m/z 174.203) with <5 ppm error .

- FTIR-ATR : Identify functional groups (e.g., C=N stretch at ~1596 cm⁻¹, NH bending at ~1539 cm⁻¹) to track structural changes .

- Variable-Temperature NMR : Resolve dynamic processes (e.g., tautomerism) by acquiring spectra from 250–350 K in DMSO-d₆ .

Q. How can photostability and defect formation in (4-tert-Butylisoxazol-3-yl)-methylamine-based materials be systematically evaluated?

- Methodological Answer :

- Accelerated Aging Tests : Expose thin films to 1-sun illumination (AM1.5G spectrum) at 85°C/85% RH. Monitor decomposition via UV-Vis (λ = 300–800 nm) and XRD .

- Defect Spectroscopy : Use electron paramagnetic resonance (EPR) to detect radical species (g-factor ~2.0023) and correlate with conductivity loss .

- Mitigation Strategies : Introduce steric hindrance (e.g., tert-butyl groups) or encapsulation (e.g., PMMA coatings) to reduce degradation rates .

Key Research Gaps and Contradictions

- Oxidation Pathways : While methylamine oxidation is well-studied , the tert-butyl and isoxazole substituents in the target compound may alter reaction mechanisms, requiring targeted experimental validation.

- Stability in Aqueous Media : Conflicting data exist on amine hydrochlorides’ solubility; systematic studies (e.g., pH-dependent UV-Vis) are needed to resolve inconsistencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.